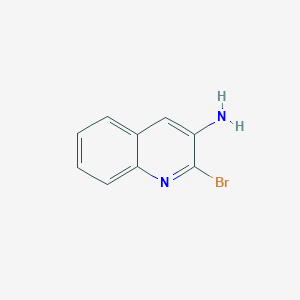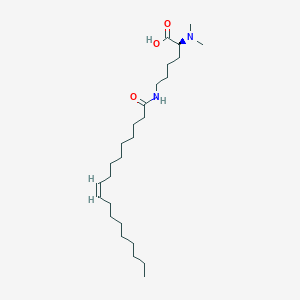
N2,N2-Dimethyl-N6-oleoyl-DL-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-Dimethyl-N6-oleoyl-DL-lysine, also known as DM-OLE-Lysine, is a synthetic lipidic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. DM-OLE-Lysine has been shown to possess unique biochemical and physiological properties that make it a promising tool for studying various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is not fully understood, but it is believed to involve the modulation of lipid metabolism and signaling pathways. This compound has been shown to activate PPAR gamma, which in turn regulates the expression of genes involved in lipid metabolism and insulin sensitivity. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and to stimulate the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.
Biochemische Und Physiologische Effekte
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, insulin sensitivity, and inflammation. This compound has been shown to reduce triglyceride levels and improve insulin sensitivity in animal models of obesity and type 2 diabetes. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is its ability to modulate lipid metabolism and signaling pathways, which makes it a useful tool for studying various cellular processes and pathways. However, there are also some limitations to using this compound in lab experiments. For example, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a relatively new compound, and its effects on human health and disease are not fully understood. Additionally, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a lipidic compound, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N2,N2-Dimethyl-N6-oleoyl-DL-lysinee. One area of research involves exploring the potential therapeutic applications of this compound in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another area of research involves studying the effects of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee on lipid metabolism and signaling pathways in different cell types and tissues. Additionally, future research could focus on developing new synthetic derivatives of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the coupling of N2,N2-dimethyl-L-lysine with oleic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Wissenschaftliche Forschungsanwendungen
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves using N2,N2-Dimethyl-N6-oleoyl-DL-lysinee as a tool for studying lipid metabolism and signaling pathways. This compound has been shown to modulate lipid metabolism by regulating the activity of key enzymes involved in lipid synthesis and degradation. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity.
Eigenschaften
CAS-Nummer |
17196-51-9 |
|---|---|
Produktname |
N2,N2-Dimethyl-N6-oleoyl-DL-lysine |
Molekularformel |
C26H50N2O3 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
InChI-Schlüssel |
PPYOSYACEILSKE-IPYQYMIDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Andere CAS-Nummern |
17196-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



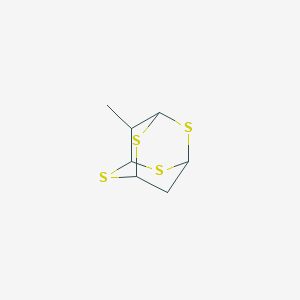
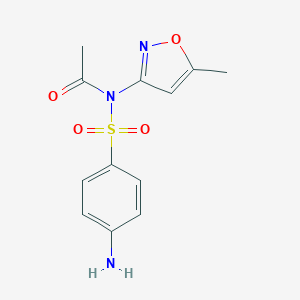
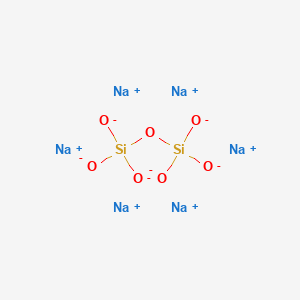
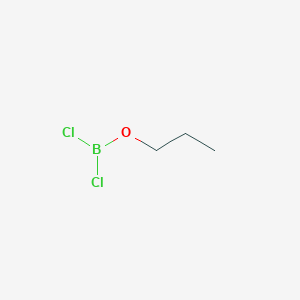

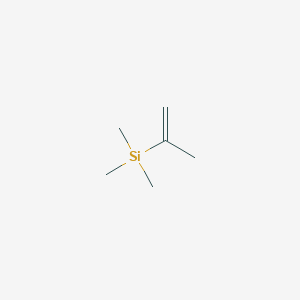
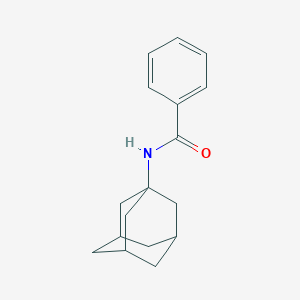
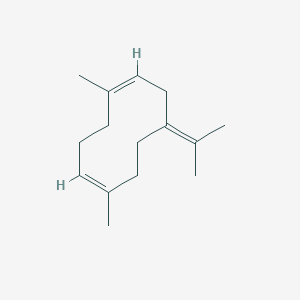
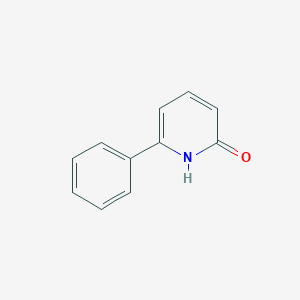
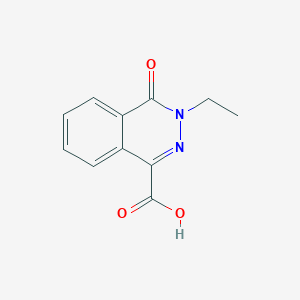
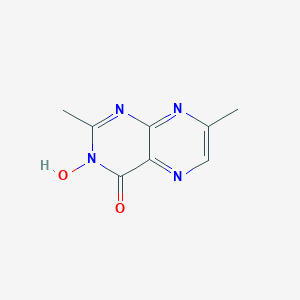
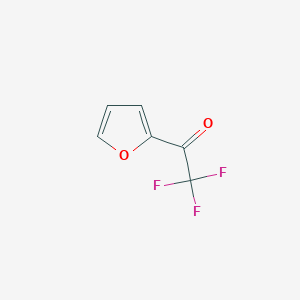
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
